Trepipam maleate

Übersicht

Beschreibung

Trepipammaleat ist ein Dopaminrezeptoragonist, der zur Gruppe der Benzazepine gehört. Es wirkt speziell als Agonist des Dopamin-D1-Rezeptors. Trepipammaleat wurde nie vermarktet, aber seine potenziellen pharmakologischen Wirkungen wurden untersucht .

Vorbereitungsmethoden

Die Synthese von Trepipammaleat umfasst mehrere Schritte:

Kondensationsreaktion: Styroloxid wird mit 3,4-Dimethoxyphenylethylamin bei 100 °C kondensiert, um N-(β-Hydroxy-β-phenyl)ethyl-2-(3′,4′-Dimethoxyphenyl)ethylamin zu bilden.

Cyclisierung: Der Zwischenprodukt wird mit Schwefelsäure cyclisiert, um 1-Phenyl-7,8-Dimethoxy-2,3,4,5-tetrahydro-3,1-benzazepin zu erzeugen.

Methylierung: Das Endprodukt wird durch Methylierung mit einer siedenden Mischung aus Formaldehyd und Ameisensäure erhalten.

Analyse der chemischen Reaktionen

Trepipammaleat unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Es kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring, unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Cyclisierung: Die Verbindung kann unter sauren Bedingungen cyclisiert werden, um verschiedene Benzazepinderivate zu bilden.

Analyse Chemischer Reaktionen

Trepipam maleate undergoes various chemical reactions:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride.

Substitution: It can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

Cyclization: The compound can be cyclized under acidic conditions to form different benzazepine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung von Dopaminrezeptoragonisten und deren Synthese.

Biologie: Es wird in der Forschung verwendet, um die Rolle von Dopaminrezeptoren in biologischen Systemen zu verstehen.

Wirkmechanismus

Trepipammaleat entfaltet seine Wirkung, indem es als Agonist des Dopamin-D1-Rezeptors wirkt. Diese Interaktion stimuliert den Rezeptor und führt zu verschiedenen physiologischen Reaktionen. Die molekularen Ziele umfassen Dopaminrezeptoren im zentralen Nervensystem, die eine Rolle bei der Regulierung des Blutdrucks und anderer Funktionen spielen .

Wirkmechanismus

Trepipam maleate exerts its effects by acting as an agonist of the dopamine D1 receptor. This interaction stimulates the receptor, leading to various physiological responses. The molecular targets include dopamine receptors in the central nervous system, which play a role in regulating blood pressure and other functions .

Vergleich Mit ähnlichen Verbindungen

Trepipammaleat ist strukturell mit mehreren anderen Verbindungen verwandt:

Fenoldopam: Ein selektiver D1-Rezeptor-Parti agonist, der als Antihypertensivum verwendet wird.

SCH-23390: Ein D1-Rezeptorantagonist, der in der Forschung zur Untersuchung der Funktionen von Dopaminrezeptoren verwendet wird.

Biologische Aktivität

Trepipam maleate, a compound classified as a dopamine receptor agonist within the benzazepine group, has garnered attention for its biological activity, particularly its interaction with the dopamine D1 receptor. Although it was never marketed for clinical use, extensive research has been conducted to explore its pharmacological properties and potential therapeutic applications.

Trepipam acts specifically as an agonist of the dopamine D1 receptor. This receptor is pivotal in various physiological processes, including:

- Regulation of Blood Pressure : Trepipam's activation of D1 receptors is associated with increased renal blood flow and diuresis, which may offer antihypertensive effects.

- Neurological Effects : Studies suggest that compounds like Trepipam may exhibit neuroprotective properties and influence mood regulation through dopamine pathways .

Comparative Analysis with Similar Compounds

Trepipam shares structural similarities with other compounds in the benzazepine class. The following table summarizes key features of Trepipam and related compounds:

| Compound Name | Type | Key Features |

|---|---|---|

| Trepipam | D1 receptor agonist | Influences blood pressure and has potential neuroprotective effects |

| Fenoldopam | D1 receptor partial agonist | Clinically used as an antihypertensive agent |

| SCH-23390 | D1 receptor antagonist | Used in research to study dopamine receptor functions |

| Lorcaserin | Serotonin receptor agonist | Antiobesity drug with structural similarities |

Biological Activity and Effects

Research indicates that Trepipam exhibits significant effects on aggressive and hyperactive behaviors across various laboratory tests in different species. Notably, it reduces aggression without producing sedation or overt central nervous system (CNS) depression .

Case Studies

- Behavioral Studies : In a study involving behaviorally disturbed adolescents, Trepipam significantly reduced aggressive behaviors without causing sedation. This suggests its potential utility in managing aggression-related disorders .

- Neuropharmacological Research : In animal models, Trepipam showed minimal impact on gross behavior at therapeutic doses, indicating a selective action on aggressive behavior rather than general CNS activity .

Pharmacological Profile

Trepipam's pharmacological profile includes:

- Chemical Structure : C₁₉H₂₃NO₂

- Molar Mass : 297.398 g/mol

- Melting Point : 105–106 °C

- Boiling Point : 416.8 ± 45 °C .

Research Findings

Various studies have explored the implications of Trepipam's biological activity:

- Antihypertensive Potential : Investigations into Trepipam's role in hypertension management highlighted its ability to modulate blood pressure through renal mechanisms.

- Neuroprotective Effects : There is emerging evidence suggesting that Trepipam may protect against neurodegenerative processes due to its interaction with dopamine pathways .

Eigenschaften

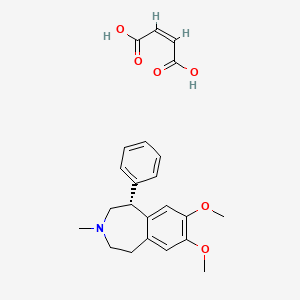

IUPAC Name |

(Z)-but-2-enedioic acid;(5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2.C4H4O4/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14;5-3(6)1-2-4(7)8/h4-8,11-12,17H,9-10,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNKKGLBKXZIHX-XLOMBBFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)OC)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045803 | |

| Record name | Trepipam maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39624-66-3 | |

| Record name | 1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-3-methyl-1-phenyl-, (1R)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39624-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trepipam maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039624663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trepipam maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3,4,5-tetrahydro-7,8-dimethoxy-3-methyl-1-phenyl-1H-3-benzazepinium hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TREPIPAM MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6074YC6T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.